(R)-3-Isopropylthiomorpholine

Description

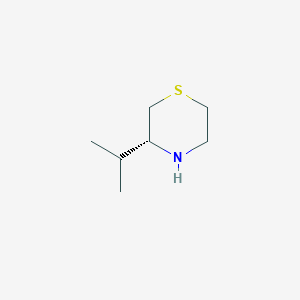

(R)-3-Isopropylthiomorpholine is a chiral thiomorpholine derivative featuring a sulfur atom in its six-membered heterocyclic ring and an isopropyl group substituted at the 3-position in the R-configuration. Thiomorpholine derivatives are of significant interest in medicinal and materials chemistry due to their unique electronic and steric properties, which influence reactivity and binding interactions.

Synthetic routes for thiomorpholine derivatives often involve cyclization of thiol-containing precursors or functionalization of preformed heterocycles. For instance, dispirophosphazenes synthesized via reactions between tetrachloromonospirophosphazenes and diamines in tetrahydrofuran (THF) under mild conditions (3 days at room temperature) highlight the importance of solvent choice and reaction monitoring .

Properties

IUPAC Name |

(3R)-3-propan-2-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRDOAOPORIBFB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropylthiomorpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and isopropyl halides.

Substitution Reaction: The morpholine undergoes a substitution reaction with an isopropyl halide in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the isopropyl group at the third carbon of the morpholine ring.

Sulfur Introduction: The oxygen atom in the morpholine ring is replaced with a sulfur atom through a nucleophilic substitution reaction using a sulfur source like thiourea or hydrogen sulfide.

Industrial Production Methods: In an industrial setting, the production of ®-3-Isopropylthiomorpholine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: ®-3-Isopropylthiomorpholine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiomorpholine.

Substitution: Various substituted thiomorpholines depending on the nucleophile used.

Scientific Research Applications

Chemistry: ®-3-Isopropylthiomorpholine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, ®-3-Isopropylthiomorpholine can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a model compound for investigating the interactions of sulfur atoms with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Industry: In the industrial sector, ®-3-Isopropylthiomorpholine can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Isopropylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfur atom, forming covalent or non-covalent bonds. The isopropyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance or hydrophobic interactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It can modulate receptor activity by interacting with binding pockets.

Pathways: The compound’s effects on molecular pathways depend on its specific interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-3-Isopropylthiomorpholine with selected analogs based on structural features, synthetic complexity, and inferred applications.

Key Observations:

Electronic vs. In contrast, phosphazenes (e.g., dispirophosphazenes) exhibit phosphorus-centered reactivity .

Synthetic Complexity : The chiral center in this compound necessitates enantioselective synthesis or resolution, adding complexity compared to achiral analogs like triazolopyridines .

Application Scope : While triazolopyridines are well-documented in drug discovery (e.g., kinase inhibition ), thiomorpholine derivatives may excel in catalysis or as chiral auxiliaries due to their stereoelectronic profiles.

Research Findings and Limitations

- Structural Analogies : Supplemental Figure 1 in highlights structural similarities between diphenylamines and thyroid hormones, suggesting that this compound’s isopropyl group could mimic hydrophobic moieties in bioactive molecules .

- Synthetic Challenges : emphasizes the role of triethylamine in removing HCl byproducts during phosphazene synthesis, a strategy applicable to thiomorpholine derivatives to improve yield .

- Data Gaps: No direct experimental data (e.g., NMR, X-ray crystallography) or biological activity for this compound is provided in the evidence, limiting quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.